molecular formula C12H15NO2 B1430142 Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 1823961-10-9

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B1430142
CAS No.: 1823961-10-9
M. Wt: 205.25 g/mol
InChI Key: APLLMLPJLQQOHT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization and esterification . For example, the reaction of 5-methyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are frequently used to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .

Scientific Research Applications

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ester group at the 8-position and the methyl group at the 5-position distinguishes it from other tetrahydroquinoline derivatives and can lead to unique interactions with biological targets .

Properties

IUPAC Name

methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h5-6,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLLMLPJLQQOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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